An In-depth Technical Guide to 1-(1H-Imidazol-1-yl)propane-1,2-dione: Structure, Properties, and Synthetic Potential
An In-depth Technical Guide to 1-(1H-Imidazol-1-yl)propane-1,2-dione: Structure, Properties, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Imidazol-1-yl)propane-1,2-dione is a heterocyclic compound of significant interest in the fields of medicinal chemistry and chemical biology. Its structure, which incorporates a reactive 1,2-dicarbonyl moiety directly linked to an imidazole ring, renders it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, known physical properties, and its potential applications in drug discovery and development, with a focus on the reactivity of its key functional groups. While specific experimental data for this compound is limited in publicly accessible literature, this guide will draw upon data from closely related analogues to provide valuable insights for researchers.
Chemical Structure and Identification
The unique arrangement of functional groups in 1-(1H-Imidazol-1-yl)propane-1,2-dione dictates its chemical behavior and potential applications. The N-acyl imidazole linkage provides a moderately reactive site for acyl transfer reactions, while the adjacent dicarbonyl system is susceptible to a variety of nucleophilic attacks and condensation reactions.
| Identifier | Value | Source |
| CAS Number | 103808-36-2 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| IUPAC Name | 1-(1H-Imidazol-1-yl)propane-1,2-dione | [1] |
| Canonical SMILES | CC(=O)C(=O)N1C=CN=C1 | [1] |
| InChI | InChI=1S/C6H6N2O2/c1-5(9)6(10)8-3-2-7-4-8/h2-4H,1H3 | [1] |
| InChIKey | JLOUTKGHPRAWQN-UHFFFAOYSA-N | [1] |
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// Bonds N1 -- C2 [style=solid]; C2 -- N3 [style=double]; N3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- N1 [style=solid]; N1 -- C6 [style=solid]; C6 -- O7 [style=double]; C6 -- C8 [style=solid]; C8 -- O9 [style=double]; C8 -- C10 [style=solid]; C2 -- H11 [style=solid]; N3 -- H12 [style=invis]; // Placeholder for correct positioning C4 -- H13 [style=solid]; C5 -- H14 [style=solid]; C10 -- H15 [style=solid]; C10 -- H16 [style=solid]; C10 -- H17 [style=solid]; }
Caption: 2D Chemical Structure of 1-(1H-Imidazol-1-yl)propane-1,2-dione.
Physical Properties
-
Appearance: Likely a solid at room temperature, potentially crystalline, with a color ranging from white to yellow, which is common for imidazole derivatives.[2]
-
Solubility: N-acyl imidazoles are noted for their relatively high solubility in water and other polar solvents.[3] This property is advantageous for their application in biological assays and as intermediates in aqueous reaction media.
-
Stability: N-acyl imidazoles exhibit moderate reactivity and a relatively long half-life in aqueous solutions.[3] Their stability can be influenced by steric and electronic factors of substituents on both the acyl group and the imidazole ring.
Synthesis and Reactivity
The synthesis of 1-(1H-Imidazol-1-yl)propane-1,2-dione would likely involve the N-acylation of imidazole with a suitable pyruvic acid derivative. A general and environmentally friendly method for the N-acylation of nitrogenous heterocyclic compounds involves the reaction of the heterocycle with an acyl chloride under solvent-free conditions, often catalyzed by clay.[4]
Postulated Synthetic Workflow
Caption: Postulated synthetic workflow for 1-(1H-Imidazol-1-yl)propane-1,2-dione.
Key Aspects of Reactivity
The chemical utility of this compound stems from its two key functional motifs: the N-acyl imidazole and the 1,2-dicarbonyl group.
-
N-Acyl Imidazole Moiety: This group acts as a moderately reactive acylating agent.[5] Unlike more reactive acylating agents like acid chlorides, N-acyl imidazoles offer a balance of reactivity and stability, making them suitable for controlled acyl transfer reactions, particularly in biological systems where mild conditions are required.[3] The reactivity can be tuned by substituents on the imidazole ring.
-
1,2-Dicarbonyl Moiety: The adjacent carbonyl groups create a highly electrophilic system. This functionality is known to readily react with a variety of nucleophiles, including amines and hydrazines, to form a diverse range of heterocyclic structures.[6] This reactivity is central to its application as a building block for creating libraries of complex molecules for high-throughput screening.
Spectroscopic Characterization (Predicted)
Although experimental spectra for 1-(1H-Imidazol-1-yl)propane-1,2-dione are not available, we can predict the key features based on the analysis of related imidazole and dicarbonyl compounds.[7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole ring and the methyl group of the propane-1,2-dione moiety.
-
Imidazole Protons: Three signals are expected for the imidazole ring protons, likely appearing as singlets or narrow multiplets in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing nature of the N-acyl group.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group is anticipated in the aliphatic region (δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the carbonyl carbons and the carbons of the imidazole ring.
-
Carbonyl Carbons: Two distinct signals for the two carbonyl carbons are expected in the downfield region (δ 180-200 ppm).
-
Imidazole Carbons: Three signals for the imidazole ring carbons will likely appear in the aromatic region (δ 115-140 ppm).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit strong absorption bands characteristic of the carbonyl groups.
-
C=O Stretching: Strong, sharp absorption bands are expected in the region of 1680-1750 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl groups.
-
C-N and C=N Stretching: Bands in the region of 1400-1600 cm⁻¹ would correspond to the stretching vibrations within the imidazole ring.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (138.12 g/mol ). Fragmentation patterns would likely involve the loss of CO, the methyl group, and cleavage of the N-acyl bond.
Applications in Drug Discovery and Development
The unique structural features of 1-(1H-Imidazol-1-yl)propane-1,2-dione make it a valuable precursor in the synthesis of potential therapeutic agents. The imidazole moiety is a well-established pharmacophore found in a wide range of clinically used drugs.[10]
-
Synthesis of Protease Inhibitors: The 1,2-dicarbonyl functionality can react with binucleophiles to form various heterocyclic systems, a common strategy in the design of protease inhibitors.
-
Enzyme-Targeting Compounds: The reactivity of the N-acyl imidazole group allows for its use in acylating specific residues within an enzyme's active site, leading to irreversible inhibition.
-
High-Throughput Screening Libraries: The versatile reactivity of this compound enables the rapid generation of diverse libraries of imidazole-containing compounds for screening against various biological targets.
Conclusion
1-(1H-Imidazol-1-yl)propane-1,2-dione is a high-purity chemical building block with significant potential in synthetic and medicinal chemistry. Its dual reactivity, stemming from the N-acyl imidazole and 1,2-dicarbonyl functionalities, allows for its use as a versatile precursor in the construction of complex heterocyclic scaffolds. While a comprehensive set of experimental physical and spectral data is not currently available in the public domain, this guide provides a solid foundation for researchers interested in utilizing this compound. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential in the development of novel therapeutics.
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